molecular formula C19H19F3N2O4S B2813097 N-(2,3-dimethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide CAS No. 2034472-25-6

N-(2,3-dimethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide

Cat. No. B2813097
CAS RN: 2034472-25-6
M. Wt: 428.43
InChI Key: SRXIFFXJXZLUAS-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide, also known as compound X, is a novel thiazolidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using a variety of methods and has been shown to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Thiazolidine derivatives are synthesized and analyzed for their crystal and molecular structure, demonstrating the chemical's potential for further modifications and applications in various fields, including pharmaceuticals and materials science (Prabhuswamy et al., 2016).

Antimicrobial and Anticancer Activity

  • Thiazole derivatives, including thiazolidine cores, have been synthesized and evaluated for their antimicrobial activity. This highlights the role of such compounds in developing new antimicrobial agents (Chawla, 2016). Additionally, some thiazole-5-carboxamide derivatives show significant anticancer activity, suggesting potential applications in cancer therapy (Cai et al., 2016).

Novel Syntheses Techniques

  • Research on thiazolidine derivatives often involves novel synthesis techniques, including one-pot transformations and reactions with amines, leading to unexpected products. These findings contribute to the chemical synthesis field by providing new methods for constructing complex molecules (Tanaka et al., 1994).

Potential for New Drug Development

  • The structural modification of thiazolidine derivatives and their evaluation for various biological activities, including antimicrobial and anticancer effects, underscore the potential of these compounds in new drug development. This involves exploring different substituents and molecular frameworks to enhance biological efficacy and reduce toxicity (Alhameed et al., 2019).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c1-26-15-5-3-4-14(16(15)27-2)23-18(25)24-10-11-29-17(24)12-6-8-13(9-7-12)28-19(20,21)22/h3-9,17H,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXIFFXJXZLUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCSC2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide

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